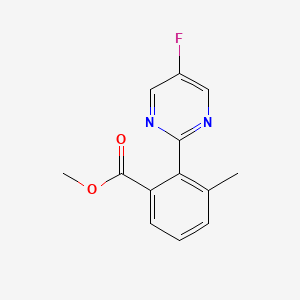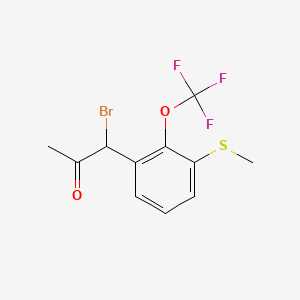
1-Chloro-2,5-dimethoxy-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-dimethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,5-dimethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-dimethoxybenzene followed by fluorination. The reaction typically requires a halogenating agent such as chlorine gas and a fluorinating agent like potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,5-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-Chloro-2,5-dimethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,5-dimethoxy-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy groups influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the chlorine atom.
1-Chloro-2,5-difluorobenzene: Contains two fluorine atoms instead of one methoxy group.
Uniqueness
1-Chloro-2,5-dimethoxy-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H8ClFO2 |
|---|---|
Peso molecular |
190.60 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
Clave InChI |
WVFBIBDWGCBMQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Cl)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




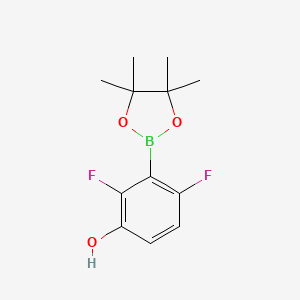
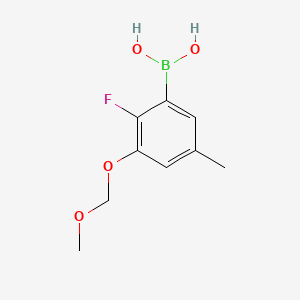
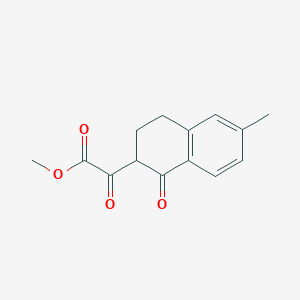
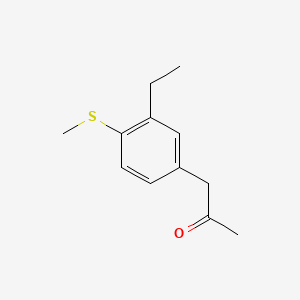
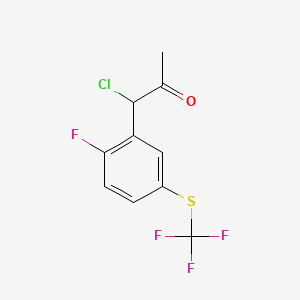
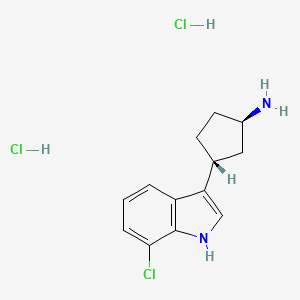
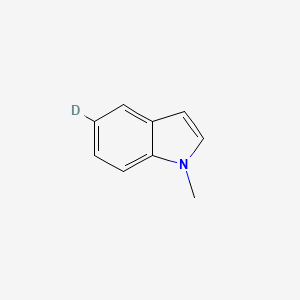
![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)
